molecular formula C12H11ClO3 B14052036 (E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid

(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14052036
M. Wt: 238.66 g/mol
InChI Key: PDLDUHWBXXCMME-UHFFFAOYSA-N
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Description

(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a chloro-oxopropyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(3-Chloro-2-oxopropyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation with malonic acid or its derivatives under basic conditions to form the acrylic acid moiety.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

    Temperature and Pressure: Control of temperature and pressure to optimize the reaction conditions and improve product yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenylacrylic acids with various functional groups.

Scientific Research Applications

(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid: Similar structure with a bromo group instead of a chloro group.

    (E)-3-(4-(3-Methyl-2-oxopropyl)phenyl)acrylic acid: Similar structure with a methyl group instead of a chloro group.

Uniqueness

(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-[4-(3-chloro-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11ClO3/c13-8-11(14)7-10-3-1-9(2-4-10)5-6-12(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

PDLDUHWBXXCMME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)C=CC(=O)O

Origin of Product

United States

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